molecular formula C23H26ClN4O2+ B10788824 AChE reactivator 2

AChE reactivator 2

Cat. No.: B10788824
M. Wt: 425.9 g/mol
InChI Key: AEGVBHAVNJPGMI-VULFUBBASA-O
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Description

Acetylcholinesterase reactivator 2 is a synthetic organic compound developed as an antidote for acetylcholinesterase inhibition by organophosphorus nerve agents. This compound was designed to improve efficacy and brain penetrance compared to existing antidotes . It has shown promising results in in vitro assays, outperforming reference reactivators such as pralidoxime, HI-6, and obidoxime .

Chemical Reactions Analysis

Acetylcholinesterase reactivator 2 undergoes several types of chemical reactions, including nucleophilic substitution and hydrolysis. The compound’s oxime group is a key functional group that participates in these reactions. Common reagents used in these reactions include bromides and other halogenated compounds . The major products formed from these reactions are typically the reactivated acetylcholinesterase enzyme and the corresponding organophosphate conjugate .

Properties

Molecular Formula

C23H26ClN4O2+

Molecular Weight

425.9 g/mol

IUPAC Name

6-[4-[(7-chloro-1,2,3,4-tetrahydroacridin-10-ium-9-yl)amino]butyl]-2-[(E)-hydroxyiminomethyl]pyridin-3-ol

InChI

InChI=1S/C23H25ClN4O2/c24-15-8-10-20-18(13-15)23(17-6-1-2-7-19(17)28-20)25-12-4-3-5-16-9-11-22(29)21(27-16)14-26-30/h8-11,13-14,29-30H,1-7,12H2,(H,25,28)/p+1/b26-14+

InChI Key

AEGVBHAVNJPGMI-VULFUBBASA-O

Isomeric SMILES

C1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)/C=N/O

Canonical SMILES

C1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)C=NO

Origin of Product

United States

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